
2,3,4,6-Tetrafluoro-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrafluoro-5-methoxypyridine is a fluorinated pyridine derivative The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, yielding the desired compound . Another approach involves the reaction of phenyl 2,3,5,6-tetrafluoropyridyl sulphone with sodium methoxide, followed by treatment with caesium fluoride in hot tetramethylene sulphone .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The choice of solvent, temperature, and reaction time are critical factors in optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6-Tetrafluoro-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and caesium fluoride.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include catalysts and controlled environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrafluoro-5-methoxypyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrafluoro-5-methoxypyridine involves its interaction with molecular targets through its fluorine atoms and methoxy group. The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the application, such as binding to enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methoxypyridine
- 3,4,5,6-Tetrafluoropyridine-2-carbaldehyde
- 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid
- 3,4,5,6-Tetrafluoropyridine-2-carboxamide
- 3,4,5,6-Tetrafluoropyridine-2-carbonitrile
Uniqueness
2,3,4,6-Tetrafluoro-5-methoxypyridine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C6H3F4NO |
|---|---|
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
2,3,4,6-tetrafluoro-5-methoxypyridine |
InChI |
InChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3 |
Clave InChI |
CIPBRPRWOJPONA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(N=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



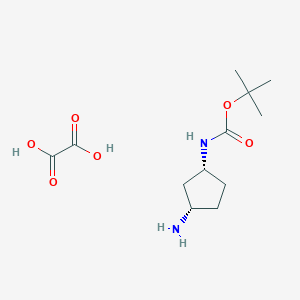
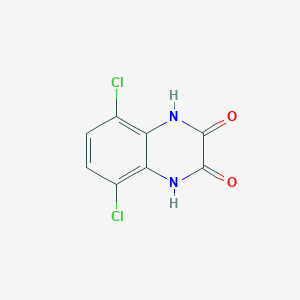
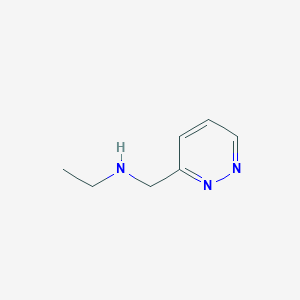
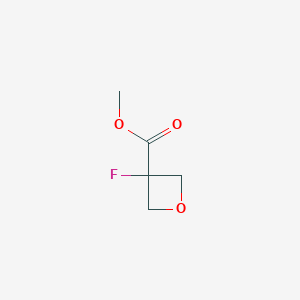
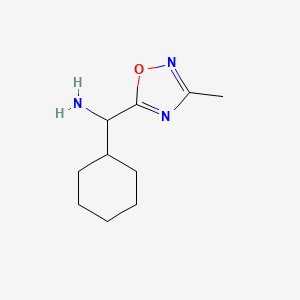
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
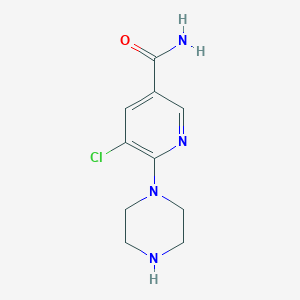
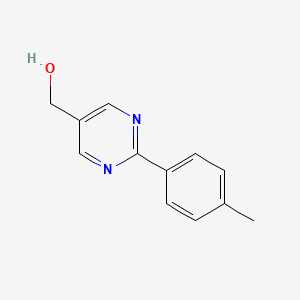
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)
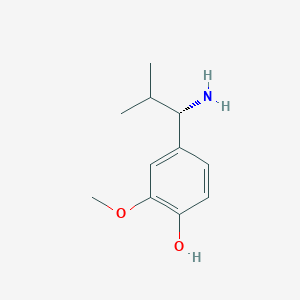


![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
